N-(4-fluorophenyl)-3-oxobutanamide
Description
General Context of β-Ketoamide Chemistry in Organic Synthesis
The β-ketoamide moiety is a significant structural motif in organic chemistry, recognized for its versatile reactivity and presence in a wide array of biologically active molecules and natural products. nih.gov These compounds are characterized by a ketone group at the β-position relative to the amide carbonyl group. This arrangement imparts unique chemical properties, including the acidity of the α-protons and the ability to exist in keto-enol tautomeric forms.
In organic synthesis, β-ketoamides serve as valuable building blocks. Their enolates can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. The development of asymmetric methods for the synthesis of enantioenriched β-ketoamides remains a key challenge, as these chiral structures are often crucial for biological activity. nih.gov Recent advancements have focused on developing novel catalytic systems to achieve high levels of stereocontrol in these transformations. nih.gov Furthermore, the β-ketoamide functionality can be readily transformed into other important functional groups, such as β-hydroxyamides and vicinal tricarbonyl amides, further expanding their synthetic utility. acs.org
Significance of N-Arylated β-Ketoamides in Medicinal Chemistry
The introduction of an aryl group on the nitrogen atom of the β-ketoamide scaffold, creating an N-arylated β-ketoamide, significantly influences the molecule's biological properties. This structural feature is prevalent in numerous compounds with demonstrated therapeutic potential. nih.gov The aryl group can engage in various interactions with biological targets, including π-stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity.
N-arylated β-ketoamides have been investigated for a range of pharmacological activities. For instance, they have been explored as inhibitors of various enzymes, leveraging the ability of the β-ketoamide group to coordinate with metal ions in the active site or to form key hydrogen bonds. nih.gov The α-ketoamide moiety, a close relative of the β-ketoamide, is also a privileged structure in medicinal chemistry, found in natural products and synthetic compounds with diverse biological activities. acs.orgnih.gov The electronic and steric properties of the aryl substituent can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles, a common strategy in drug discovery.
Research Trajectory of N-(4-fluorophenyl)-3-oxobutanamide and Analogues
The specific compound, this compound, has emerged as a subject of focused research due to the unique contribution of the fluorine substituent on the phenyl ring. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.
Research on this compound and its analogues has explored their synthesis and potential applications. For example, studies have investigated the synthesis of related N-arylthiazole derivatives, highlighting the versatility of the core structure in generating chemical diversity. nih.gov The synthesis of various N-substituted β-ketoamides has been a consistent theme, with researchers developing efficient methods for their preparation. acs.org
Analogues of this compound, such as those with different substitution patterns on the phenyl ring or modifications to the butanamide chain, are frequently synthesized and evaluated to establish structure-activity relationships. For instance, the properties of N-(3-fluorophenyl)-3-oxobutanamide and N-(2,4-dimethylphenyl)-3-oxobutanamide have also been documented, allowing for comparative studies. uni.lunih.gov This systematic exploration is crucial for identifying lead compounds with optimized properties for specific biological targets. The continued investigation into this class of compounds is likely to uncover new synthetic methodologies and potential therapeutic applications.
Below is a table summarizing the key chemical information for this compound:
| Property | Value | Source |
| Molecular Formula | C10H10FNO2 | epa.govuni.lu |
| Molecular Weight | 195.19 g/mol | epa.govachmem.com |
| CAS Number | 2713-85-1 | epa.gov |
| Monoisotopic Mass | 195.069557 g/mol | epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMZJHAOYYUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363093 | |
| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-85-1 | |
| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of N 4 Fluorophenyl 3 Oxobutanamide
Role as a Nucleophilic or Electrophilic Synthon in Organic Transformations
N-(4-fluorophenyl)-3-oxobutanamide possesses both nucleophilic and electrophilic characteristics, allowing it to act as a versatile synthon in organic synthesis.
Nucleophilic Character: The primary source of nucleophilicity is the active methylene (B1212753) group (the α-carbon) situated between the two carbonyl groups. The protons on this carbon are acidic and can be readily abstracted by a base to form a stabilized enolate. This enolate is a potent nucleophile that can attack various electrophiles.
Key nucleophilic sites include:
α-Carbon: In its enolate form, this carbon attacks electrophiles such as aldehydes, imines, and alkyl halides. This reactivity is central to its role in multicomponent reactions like the Biginelli and Hantzsch syntheses. organic-chemistry.orgwikipedia.org
Enolic Oxygen: The enol tautomer possesses a nucleophilic oxygen, which can participate in reactions, although carbon-acylation is more common.
Amide Nitrogen: The amide nitrogen is generally a weak nucleophile due to resonance delocalization of its lone pair into the adjacent carbonyl group. However, under certain conditions, it can participate in cyclization reactions.
Electrophilic Character: The molecule also contains two electrophilic centers at the carbonyl carbons.
Ketone Carbonyl: This carbon is susceptible to attack by strong nucleophiles.
Amide Carbonyl: This carbon is less electrophilic than the ketone carbonyl due to the electron-donating effect of the nitrogen atom, but it can still be attacked by potent nucleophiles.
The dual reactivity of β-keto amides makes them valuable in constructing complex molecular frameworks, as they can react with a variety of partners. researchgate.net
Reaction Mechanisms in Multicomponent Condensations
This compound is an ideal substrate for multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants to form a product that incorporates substantial portions of all starting materials. Two classic examples are the Biginelli and Hantzsch reactions.
Biginelli Reaction: This reaction creates 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from three components: an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea). organic-chemistry.org In this context, this compound serves as the β-dicarbonyl component.
The most widely accepted mechanism proceeds through the following key steps:
Iminium Ion Formation: The reaction is typically acid-catalyzed. The aldehyde and urea first condense to form an acyl-iminium ion intermediate. This is often the rate-determining step. organic-chemistry.org
Nucleophilic Attack: The enol form of this compound acts as the key nucleophile, attacking the electrophilic iminium ion.
Cyclization and Dehydration: The final step involves an intramolecular cyclization where the free amine group of the urea moiety attacks the ketone carbonyl group, followed by dehydration to yield the stable six-membered dihydropyrimidinone ring.
The use of various catalysts has been shown to improve yields and shorten reaction times under milder conditions.
Table 1: Catalysts Used in Biginelli and Biginelli-like Reactions
| Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|
| Classical (HCl, H₂SO₄) | Reflux in ethanol (B145695) | Original method | researchgate.net |
| Yb(OTf)₃ | Solvent-free, 80°C | High yields, reusable catalyst | organic-chemistry.org |
| InCl₃ | Solvent-free or reflux | Improved procedure for a wide range of substrates | organic-chemistry.org |
| Montmorillonite KSF | Solvent-free, 100°C | Reusable, environmentally friendly solid acid catalyst | nih.gov |
| Ultrasonic Irradiation | Aqueous micelles (SDS) | High yields, short reaction times, green chemistry | wikipedia.orgnih.gov |
Hantzsch Pyridine (B92270) Synthesis: This multicomponent reaction synthesizes 1,4-dihydropyridines (1,4-DHPs) by condensing an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org When this compound is used, it can potentially form unsymmetrical dihydropyridines.
The mechanism is thought to involve two primary pathways that converge:
Enamine Formation: One molecule of this compound reacts with ammonia to form a β-enamino amide intermediate.
Knoevenagel Condensation: A second molecule of the β-ketoamide undergoes a Knoevenagel condensation with the aldehyde to produce an α,β-unsaturated dicarbonyl compound.
Michael Addition and Cyclization: The enamine intermediate then performs a Michael addition to the unsaturated compound. Subsequent intramolecular cyclization and dehydration yield the 1,4-dihydropyridine (B1200194) core. researchgate.net
The resulting dihydropyridine (B1217469) can often be oxidized to the corresponding aromatic pyridine. wikipedia.org
Table 2: Conditions for Hantzsch Dihydropyridine Synthesis
| Catalyst/Condition | Solvent | Key Advantage | Reference |
|---|---|---|---|
| Classical (uncatalyzed) | Refluxing ethanol | Original method, simple | nih.gov |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Excellent yields under ultrasonic irradiation | wikipedia.org |
| Phenylboronic Acid | - | Catalyzes three-component reaction | researchgate.net |
| Solvent-free | Neat, room temp or 100°C | Environmentally benign, often high yields | researchgate.net |
| Microwave Irradiation | Various | Drastically reduced reaction times | wikipedia.org |
Intramolecular Cyclization and Heterocycle Formation Pathways
Beyond serving as a component in MCRs, the β-ketoamide scaffold of this compound is predisposed to forming heterocyclic structures through intramolecular reactions. These transformations typically require the prior introduction of another functional group onto the molecule that can react with one of the existing active sites.
Potential pathways include:
Lactam Formation: If an unsaturated bond is introduced into the N-aryl substituent or the butanamide chain, radical cyclization can be initiated to form substituted lactams and spirolactams. For instance, Mn(III)-induced radical cyclization is a known method for such transformations in related β-keto carboxamides. nih.gov
Pyrrolinone Formation: In certain acidic conditions, β-enamino amides (which can be derived from β-keto amides) are known to undergo intramolecular cyclization to form pyrrolin-4-ones. This involves a 5-exo-trig cyclization process. chim.it
Fused Heterocycles: The active methylene group and the amide can participate in condensation reactions with bifunctional reagents to build fused heterocyclic systems. For example, reactions with α,β-unsaturated systems or 1,3-dielectrophiles can lead to the formation of various bicyclic products.
These cyclization strategies highlight the utility of this compound as a versatile platform for generating diverse heterocyclic libraries. nih.gov
Influence of Fluorine Substitution on Reactivity
The fluorine atom at the para-position of the phenyl ring exerts a profound, albeit complex, influence on the reactivity of this compound. This influence stems from the dual electronic nature of fluorine as a substituent.
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the sigma bond framework. This effect is transmitted across the molecule.
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This effect is generally weaker than its inductive pull.
The combination of these effects modifies the molecule's reactivity in several key ways:
Increased Acidity of α-Protons: The strong inductive withdrawal by the 4-fluorophenyl group increases the acidity of the protons on the α-carbon. This facilitates the formation of the enolate anion, which is a key nucleophile in many reactions. This can potentially accelerate the rate of reactions where enolate formation is rate-limiting.
Modified Amide Reactivity: The electron-withdrawing nature of the substituent decreases the electron density on the amide nitrogen. This makes the N-H proton more acidic and reduces the nucleophilicity of the nitrogen atom. It also slightly increases the electrophilicity of the amide carbonyl carbon.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.
For N-(4-fluorophenyl)-3-oxobutanamide, ¹H-NMR spectroscopy is expected to reveal distinct signals corresponding to each type of proton in the molecule. The protons on the fluorophenyl ring would appear in the aromatic region, typically between 7.0 and 7.6 ppm. Due to the fluorine substituent at the para-position, these protons would likely present as two distinct multiplets, each integrating to two protons. The methylene (B1212753) (-CH₂-) protons, situated between the two carbonyl groups, are chemically active and would likely appear as a singlet around 3.5-3.7 ppm. The terminal methyl (-CH₃) protons of the butanamide chain are expected to produce a sharp singlet further upfield, around 2.2-2.3 ppm. The amide proton (N-H) signal is often broad and its chemical shift can vary, but it would typically be observed downfield, possibly above 9.0 ppm.
¹³C-NMR spectroscopy provides complementary information by detecting the carbon skeleton. The spectrum for this compound would show signals for all ten carbon atoms. The two carbonyl carbons (amide and ketone) would be the most downfield, appearing in the 165-205 ppm range. The carbons of the 4-fluorophenyl ring would generate signals between approximately 115 and 165 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methylene carbon and the methyl carbon would be found upfield, at approximately 50 ppm and 30 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Amide (C=O) | - | ~165-170 |
| Ketone (C=O) | - | ~200-205 |
| Methylene (-CH₂-) | ~3.6 | ~50 |
| Methyl (-CH₃) | ~2.3 | ~30 |
| Aromatic C-H (ortho to F) | ~7.1 (doublet of doublets) | ~115 (d, JCF ≈ 22 Hz) |
| Aromatic C-H (ortho to NH) | ~7.5 (doublet of doublets) | ~122 (d, JCF ≈ 8 Hz) |
| Aromatic C-F | - | ~160 (d, JCF ≈ 245 Hz) |
| Aromatic C-NH | - | ~134 |
| Amide (N-H) | >9.0 (broad singlet) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.
The IR spectrum of this compound would display several key absorption bands confirming its structure. A distinct, sharp peak is expected in the range of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The spectrum would also be characterized by two strong absorption bands for the carbonyl groups: the amide C=O stretch typically appears around 1660-1690 cm⁻¹, while the ketone C=O stretch is usually found at a higher frequency, around 1710-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Furthermore, a strong band corresponding to the C-F stretch is anticipated between 1100 and 1250 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide N-H | Stretch | 3250 - 3350 |
| Ketone C=O | Stretch | 1710 - 1725 |
| Amide C=O | Stretch (Amide I band) | 1660 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1100 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on the fragmentation pattern of the molecule.
For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₀H₁₀FNO₂. The monoisotopic mass of the compound is 195.0696 g/mol . epa.gov In a typical mass spectrum using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 196.0768. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 218.0588, might also be detected. uni.lu
The fragmentation pattern provides a fingerprint of the molecule's structure. A primary fragmentation would likely involve the cleavage of the amide bond or the bonds adjacent to the carbonyl groups. Plausible fragmentation pathways include the loss of the acetyl group (CH₃CO•, 43 Da) to yield a fragment ion at m/z ~152, or the loss of the ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the butanamide chain. Another significant fragmentation could be the cleavage of the N-C bond of the amide, generating a 4-fluoroaniline (B128567) fragment ion or its corresponding cation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Species | Predicted m/z | Description |
| [M]⁺ | 195.0696 | Molecular Ion |
| [M+H]⁺ | 196.0768 | Protonated Molecular Ion uni.lu |
| [M+Na]⁺ | 218.0588 | Sodium Adduct uni.lu |
| [M-CH₂CO]⁺ | 153.0563 | Loss of ketene |
| [C₄H₅O₂]⁺ | 85.0289 | Acetoacetyl fragment |
| [C₆H₅FN]⁺ | 110.0406 | 4-fluoroaniline fragment |
Chromatographic Techniques for Purity Assessment (e.g., TLC)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose.
To assess the purity of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a liquid solvent or a mixture of solvents. For a compound with the polarity of this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.
After development, the plate is visualized, often under UV light at 254 nm, where the aromatic ring will absorb light and appear as a dark spot. A pure compound should ideally result in a single spot. The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The absence of secondary spots indicates a high degree of purity with respect to non-volatile impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and purity.
The molecular formula for this compound is C₁₀H₁₀FNO₂. epa.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and the absence of significant impurities.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 61.54% |
| Hydrogen | H | 5.16% |
| Fluorine | F | 9.73% |
| Nitrogen | N | 7.18% |
| Oxygen | O | 16.39% |
Biological Activity and Pharmacological Relevance of N 4 Fluorophenyl 3 Oxobutanamide Derivatives
Antineoplastic and Cytotoxic Potentials of Derivatives
The quest for novel anticancer agents has led to the exploration of various N-(4-fluorophenyl)-3-oxobutanamide derivatives. These compounds have been subjected to rigorous testing to determine their ability to inhibit cancer cell growth and induce cell death.
A range of newly synthesized derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that these compounds were particularly effective against the PC3 cell line. nih.gov Notably, compounds bearing a nitro moiety generally exhibited higher cytotoxic effects than those with a methoxy (B1213986) group. nih.gov
In another study, phenylacetamide derivatives were assessed against MDA-MB-468, PC12, and MCF-7 cancerous cell lines. tbzmed.ac.ir The findings revealed that these derivatives could inhibit the growth of these cell lines in a dose-dependent manner. tbzmed.ac.ir Specifically, one derivative with a para-nitro group demonstrated a potent cytotoxic effect against MDA-MB-468 cells. tbzmed.ac.ir Further investigations into 2-(4-fluorophenyl)-N-halophenylacetamide derivatives showed that replacing a butyl chain with a phenyl ring enhanced cytotoxic effects, with the most significant activity observed against the PC3 cell line. researchgate.net
The cytotoxic potential of 4-oxobutanamide (B1628950) derivatives has also been explored against human cervical carcinoma (HeLa), human breast carcinoma (MDA-MB-231), and human kidney carcinoma (A498) cells. nih.gov One particular derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4), displayed superior proliferation activity against A498 cells when compared to standard chemotherapeutic agents like paclitaxel (B517696) and colchicine. nih.gov
Similarly, phenoxyacetamide derivatives have been synthesized and screened for their activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing more promise against the HepG2 cell line. mdpi.com The versatility of this scaffold is further highlighted by the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which have demonstrated potential cytotoxicity against NCI-H-460 and Hep-G2 cell lines. uctm.edu
It is also important to assess the toxicity of these compounds against normal cells to determine their selectivity. Some studies included cytotoxicity testing against non-cancerous cell lines like Vero cells (African green monkey kidney epithelial cells) to establish a selectivity index. nih.gov
Interactive Data Table: Cytotoxicity of this compound Derivatives
| Derivative Class | Cancer Cell Line | Key Findings |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | High cytotoxic activity, especially with nitro substituents. nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast Cancer) | Moderate activity; p-nitro substituted compound most active. nih.govnih.gov |
| Phenylacetamide Derivatives | MDA-MB-468 | Potent dose-dependent inhibition. tbzmed.ac.ir |
| 4-Oxobutanamide Derivatives | A498 (Kidney Carcinoma) | Superior activity compared to paclitaxel and colchicine. nih.gov |
| Phenoxyacetamide Derivatives | HepG2 (Liver Cancer) | Promising cytotoxic activity. mdpi.com |
| 1,3,4-Oxadiazole Derivatives | NCI-H-460, HepG2 | Potential cytotoxic effects observed. uctm.edu |
Understanding the mechanisms by which these derivatives inhibit cancer cell proliferation is crucial for their development as therapeutic agents. Studies have begun to unravel the molecular pathways involved. For some diarylpentanoid derivatives, which are structurally related, the antiproliferative effects are attributed to the inhibition of growth and induction of apoptosis in human cancer cells. nih.gov These compounds can modulate a variety of signaling pathways, including those involved in cell cycle arrest and programmed cell death. nih.gov
Research on certain phenylacetamide derivatives has shown that they can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and activating caspases, which are key executioners of apoptosis. tbzmed.ac.ir For example, one derivative was found to increase the activity of caspase-3 in three different cell lines. tbzmed.ac.ir Similarly, some phenoxyacetamide derivatives have been shown to induce apoptosis through the upregulation of genes like p53, Bax, and caspases, while downregulating the anti-apoptotic gene BCL-2. mdpi.com
Furthermore, some derivatives have been found to arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For instance, a sinomenine/furoxan hybrid compound was observed to induce an S phase cell cycle arrest in MDA-MB-231 breast cancer cells. nih.gov This compound also disrupted the mitochondrial membrane potential and caused DNA damage, further contributing to its cytotoxic effects. nih.gov The antiproliferative mechanism of some compounds is also linked to their ability to inhibit key enzymes or proteins involved in cancer progression. dmed.org.ua
Antimicrobial Efficacy of Synthesized Analogues
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Derivatives of this compound have shown promise in this area, with various analogues exhibiting activity against a range of pathogenic bacteria.
A variety of synthesized analogues have been tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial activity. nih.gov One compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, showed stronger activity against E. coli and S. pneumoniae than the antibiotic ampicillin (B1664943) and was also highly active against P. aeruginosa. nih.gov Other 1,3,4-oxadiazole derivatives have shown potent activity against Staphylococcus aureus and Enterococcus faecium, including vancomycin-resistant strains. nih.gov
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria known for their multidrug resistance and are a major cause of hospital-acquired infections. nih.govnih.gov Research into 2,4-diarylquinoline derivatives has identified compounds with promising activity against S. aureus, E. coli, and P. aeruginosa. ajchem-a.com Specifically, derivatives with bromo, chloro, and trifluoromethyl substituents showed notable bioactivity. ajchem-a.com Additionally, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have been synthesized and tested against the ESKAPE panel, with one lead compound showing superior activity to nitrofurantoin (B1679001). mdpi.com
Fluorobenzoylthiosemicarbazides have also been investigated for their antibacterial properties, with some derivatives showing activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Interactive Data Table: Antibacterial Activity of this compound Analogues
| Analogue Class | Pathogen | Key Findings |
| 1,3,4-Oxadiazole Derivatives | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin against certain strains. nih.gov |
| 1,3,4-Oxadiazole Derivatives | S. aureus, E. faecium | Activity against vancomycin-resistant strains. nih.gov |
| 2,4-Diarylquinolines | S. aureus, E. coli, P. aeruginosa | Promising activity from derivatives with specific substituents. ajchem-a.com |
| 5-Nitrofuran-tagged Tetrahydropyrazolopyridines | ESKAPE pathogens | Superior activity to nitrofurantoin in a lead compound. mdpi.com |
| Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA) | Activity against resistant strains. nih.gov |
The mechanisms by which these compounds exert their antibacterial effects are diverse. Some antimicrobial peptides and metallic nanoparticles, which serve as models for understanding antimicrobial action, are known to disrupt the bacterial cell membrane. researchgate.netmdpi.com This disruption can lead to the leakage of cellular contents and ultimately cell death. nih.gov For example, some nanoparticles cause cell membrane disruption by sequestering essential ions like magnesium and calcium. nih.gov
Other potential mechanisms of antibacterial action include the inhibition of essential enzymes or cellular processes. For instance, some 1,3,4-oxadiazole-quinoline hybrids have been found to be potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are crucial for DNA replication. nih.gov Fluorobenzoylthiosemicarbazides are thought to act as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme involved in bacterial cell wall synthesis. nih.gov The 5-nitrofuran-containing compounds are believed to work through the reduction of the nitro group within the bacterial cell, forming reactive radicals that damage bacterial components. mdpi.com
Anti-Tuberculosis Activity of 1,4-Dihydropyridine (B1200194) Analogues
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of drug-resistant strains underscores the need for new anti-TB drugs. Derivatives of this compound, particularly 1,4-dihydropyridine (DHP) analogues, have shown significant promise in this area.
Studies have shown that substituting the carboxylate ester group in traditional DHPs with an aryl carboxamide group can lead to significant antitubercular properties while reducing calcium channel modulatory effects. nih.gov The synthesis of new DHP analogues with different substitutions at various positions of the dihydropyridine (B1217469) ring has yielded compounds with potent activity against Mycobacterium tuberculosis.
In one study, a series of 1,4-dihydropyridines with a 1H-pyrazole ring at the C-4 position were synthesized. nih.gov Several of these compounds, including diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate, exhibited very low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, making them more potent than the first-line anti-TB drug isoniazid. nih.gov These compounds also showed low cytotoxicity against Vero cells, indicating a favorable selectivity index. nih.gov
Another study focused on N3, N5-diaryl-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxamide analogues with a 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety at the C-4 position. nih.gov The results indicated that all the synthesized compounds inhibited the growth of Mycobacterium tuberculosis, with the most potent activity observed in compounds with specific chloro substitutions on the aryl rings. nih.gov
Interactive Data Table: Anti-Tuberculosis Activity of 1,4-Dihydropyridine Analogues
| DHP Analogue | Key Feature | Activity against M. tuberculosis |
| Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | 1H-pyrazole ring at C-4 | More potent than isoniazid. nih.gov |
| N3,N5-Di(chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-(4(5)-chloro-2-ethyl-5(4)-imidazolyl)pyridine-3,5-dicarboxamide | Diaryl carboxamide at C-3/C-5 and imidazole (B134444) at C-4 | Potent inhibition of bacterial growth. nih.gov |
Antiviral Properties, Including HIV-1 Integrase Inhibition
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. nih.gov One of the crucial enzymes for the replication of Human Immunodeficiency Virus Type 1 (HIV-1) is integrase (IN). nih.gov This enzyme is responsible for inserting the reverse-transcribed viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.govnih.gov Consequently, HIV-1 integrase has become a significant target for antiretroviral therapy. nih.govresearchgate.net
Derivatives of this compound fall under the broader category of β-ketoamides, which are structurally related to diketo acids (DKAs). DKAs are a well-established class of HIV-1 integrase inhibitors. nih.gov These compounds are highly effective at inhibiting the strand transfer (ST) activity of the integrase enzyme, a key catalytic step, without significantly affecting the 3'-end processing activity. nih.govsemanticscholar.org
Research into various derivatives has highlighted the importance of specific structural features for antiviral activity. For instance, studies on pyrrolyl diketoacid derivatives have shown that compounds bearing a 4-fluorobenzoyl group can exhibit potent inhibition of HIV-1 integrase. nih.gov One such derivative, ethyl 6-(4-(4-fluorobenzoyl)-1-phenyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxohexa-2,5-dienoate, demonstrated inhibitory activity against both integrase and RNase H with IC50 values of 1.8 µM and 1.2 µM, respectively. nih.gov
Strand Transfer Inhibition Mechanisms
The primary mechanism by which this compound derivatives and related β-ketoamides are thought to inhibit HIV-1 integrase is through the inhibition of the strand transfer reaction. nih.govsemanticscholar.org This process involves several key steps:
Formation of the Pre-Integration Complex (PIC): After reverse transcription, the viral DNA associates with integrase and other proteins to form the PIC in the cytoplasm. nih.gov
3'-End Processing: Within the PIC, the integrase enzyme removes two nucleotides from each 3' end of the viral DNA. nih.govnih.gov
Nuclear Translocation: The PIC is then transported into the host cell nucleus. nih.gov
Strand Transfer: The integrase enzyme catalyzes the insertion of the processed viral DNA into the host chromosome. nih.govnih.gov
Integrase strand transfer inhibitors (INSTIs) act at this final, critical step. mdpi.com They are believed to function as interfacial inhibitors. nih.gov The proposed mechanism suggests that these inhibitors chelate the divalent metal ions (typically Mg2+ or Mn2+) present in the active site of the integrase enzyme. nih.gov This chelation stabilizes a specific conformation of the enzyme-DNA complex, preventing the binding of the host target DNA and thereby blocking the strand transfer reaction. nih.govnih.gov
Studies have shown that these inhibitors effectively "trap" a transient synaptic complex (SC), where the integrase non-covalently holds the two viral DNA ends together. semanticscholar.orgresearchgate.net By binding to this complex, the inhibitors prevent the concerted integration of the viral DNA into the host genome. semanticscholar.orgresearchgate.net
Antioxidant and Anti-inflammatory Profiles
Derivatives of acetamide (B32628) and N-aryl-acetoacetamides have been investigated for their potential antioxidant and anti-inflammatory properties. mdpi.comnih.gov These activities are crucial in combating oxidative stress and inflammation, which are implicated in various pathological conditions.
The antioxidant potential of such compounds is often evaluated using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. mdpi.com This assay measures the ability of a compound to neutralize the ABTS radical cation (ABTS•+). In studies of acetamide derivatives, some compounds have shown significant radical scavenging activity. mdpi.com
The anti-inflammatory activity is frequently assessed by measuring the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov Overproduction of NO is a hallmark of inflammatory processes. Certain acetamide derivatives have demonstrated the ability to reduce NO production in these cellular models, indicating potential anti-inflammatory effects. nih.gov
For example, studies on various synthesized acetamide derivatives revealed that while none were cytotoxic to macrophage cell lines, they exhibited varying degrees of antioxidant and anti-inflammatory activities. mdpi.com The brine shrimp lethality bioassay is another method used to screen for biological activity, with some acetamide compounds showing significant activity in this test. mdpi.com The structural features of the aryl group and the substituents on the acetamide backbone play a crucial role in determining the antioxidant and anti-inflammatory efficacy of these molecules. frontiersin.orgnih.gov
Investigation of Enzyme Inhibition and Receptor Binding Interactions
The N-aryl-3-oxobutanamide scaffold is a versatile platform for designing molecules that can interact with various enzymes and receptors. nih.govbeilstein-journals.org The investigation of these interactions is fundamental to understanding their pharmacological potential.
Enzyme inhibition studies are critical for determining the potency and selectivity of a compound. A key parameter measured in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For instance, in the context of HIV-1 integrase inhibition, IC50 values for potent inhibitors are often in the nanomolar to low micromolar range. nih.gov
Molecular docking studies are computational techniques used to predict the binding mode of a ligand to the active site of a protein. nih.gov These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of sulfonamide derivatives with carbonic anhydrase and urease have helped to elucidate their inhibitory mechanisms by showing how they occupy the active site and interact with key catalytic residues. nih.gov
The reactivity of N-aryl-3-oxobutanamides in multicomponent reactions highlights the influence of the aryl substituent on the chemical behavior of the molecule. nih.govbeilstein-journals.org This suggests that modifications to the 4-fluorophenyl group in this compound could significantly alter its binding affinity and selectivity for different biological targets.
While specific receptor binding data for this compound derivatives is not extensively available in the provided context, studies on other N-aryl compounds demonstrate the general approach. For example, the evaluation of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 involved determining their IC50 values and assessing their selectivity against other enzyme isozymes. mdpi.com
Computational Chemistry and Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 3 Oxobutanamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the binding mode and affinity of N-(4-fluorophenyl)-3-oxobutanamide derivatives with their respective biological targets.
Detailed research findings from docking studies reveal key interactions that govern the binding of these derivatives. For instance, in studies involving various receptors, the binding energy of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, which share a similar structural motif, was found to range from -5.0 to -8.7 kcal/mol for mGlu8 receptors and -8.7 to -11.6 kcal/mol for NMDA GluN2B receptors. rrpharmacology.ru These values indicate a high degree of affinity for these targets. rrpharmacology.ru
The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. Specific amino acid residues within the binding pocket of the target protein play a critical role in stabilizing the ligand-protein complex. For example, studies on other small molecule inhibitors have identified key residues like LEU-33, GLN-51, HIS-52, VAL-72, and TYR-79 as being involved in direct hydrogen bonding. nih.gov Hydrophobic interactions with residues such as LEU-33, LEU-36, ILE-40, MET-41, PHE-65, PHE-70, VAL-72, ILE-78, and TYR-79 are also significant for binding affinity. nih.gov The analysis of these interactions helps in understanding the structure-activity relationships and provides a rationale for designing new derivatives with improved binding characteristics.
Interactive Data Table: Predicted Binding Affinities of Pyridazine Derivatives
| Compound Derivative | Target Receptor | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Derivative A | mGluR8 | -5.0 to -8.7 |
| Derivative B | NMDA GluN2B | -8.7 to -11.6 |
| Reference (L-AP4) | mGluR8 | -6.1 |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.
For derivatives of this compound, 2D and 3D-QSAR studies can provide valuable insights. 2D-QSAR models often highlight the importance of physicochemical properties like hydrophilicity and specific atom counts. nih.gov For instance, a QSAR study on neuraminidase inhibitors revealed that hydrogen count and hydrophilicity were significant parameters. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. These maps guide chemists in modifying the lead structure to enhance its activity. For example, a 3D-QSAR study on thiazolidine (B150603) derivatives as neuraminidase inhibitors showed that steric and hydrophobic descriptors negatively contributed to the inhibitory activity in certain regions, suggesting that bulky and hydrophobic groups in those positions would be detrimental to the activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.
A pharmacophore model for a series of this compound derivatives can be developed based on a set of known active compounds. This model serves as a 3D query to screen large chemical databases for novel compounds with the desired biological activity. For example, a pharmacophore model developed for a set of DNA gyrase inhibitors identified three hydrogen bond acceptors and one hydrophobic moiety as crucial for activity. nih.gov This model demonstrated a high correlation coefficient (r = 0.95) and successfully predicted the activity of a test set of compounds. nih.gov Such validated models can achieve high success rates in identifying diverse lead compounds from extensive databases. nih.gov
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. It helps to identify potential liabilities of drug candidates, thereby reducing the rate of attrition in later stages of development.
For this compound and its derivatives, various computational tools and models can be used to predict their ADMET profiles. Parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities are evaluated. For instance, machine learning algorithms like Light Gradient Boosting Machine (LGBM) have shown high accuracy (accuracy > 0.87) in predicting ADMET properties for various compounds. mdpi.com These predictive models can help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation.
Interactive Data Table: Predicted ADMET Properties
| Property | Predicted Value/Classification |
|---|---|
| Oral Bioavailability | Moderate to High |
| Blood-Brain Barrier Penetration | Likely |
| Plasma Protein Binding | High |
| CYP450 2D6 Inhibition | Unlikely |
| hERG Inhibition | Low Risk |
Conformational Analysis and Energetic Considerations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational preferences of this compound and its derivatives is crucial, as the bioactive conformation is the one that binds to the biological target.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to determine the stable conformations and the energy barriers between them. For flexible molecules, identifying the low-energy conformations is the first step in understanding their interaction with a receptor. For example, in the conformational analysis of N,N-dimethylfluoroacetamide, density functional theory (DFT) calculations identified two stable rotamers, cis and gauche, with a calculated energy difference in the vapor phase. rsc.org Similarly, for N-(4-ethoxyphenyl)-3-oxobutanamide, crystallographic studies revealed that the molecule exists in the keto tautomeric form with the β-diketone moiety being twisted out of planarity. nih.gov These studies provide insights into the energetically favorable shapes a molecule can adopt, which is essential for rational drug design.
In Silico-In Vitro Correlation in Biological Activity Assessment
A strong correlation between in silico predictions and in vitro experimental results is essential for validating the computational models and ensuring their predictive power. This correlation provides confidence in using in silico methods for lead optimization and the design of new chemical entities.
For derivatives of this compound, this involves comparing the predicted binding affinities from molecular docking with the experimentally determined inhibitory concentrations (e.g., IC50 values) from in vitro assays. A good correlation would suggest that the docking protocol and scoring function are accurately representing the binding process. For example, in the study of 4-phenyl-2-quinolone derivatives as anticancer agents, in silico molecular modeling of tubulin inhibition was conducted alongside in vitro biological studies to establish a more complete structure-activity relationship. nih.gov Similarly, permeability assays using in vitro cell lines like Caco-2 can be correlated with in silico predictions of intestinal absorption. nih.gov When a high degree of correlation is achieved, the computational models become reliable tools for guiding the drug discovery process, saving time and resources.
Advanced Applications and Future Research Directions for N 4 Fluorophenyl 3 Oxobutanamide
Role as a Versatile Intermediate in Complex Organic Molecule Synthesis
N-(4-fluorophenyl)-3-oxobutanamide serves as a valuable intermediate in the synthesis of complex organic molecules due to its multiple reactive sites. The core of its utility lies in the 3-oxobutanamide structure, which is recognized as a key precursor in various chemical transformations. researchgate.netresearchgate.net The presence of an active methylene (B1212753) group (the CH₂ group situated between the two carbonyls) provides a nucleophilic center that can readily participate in a wide range of carbon-carbon bond-forming reactions. researchgate.net
Furthermore, the molecule contains both an acetyl carbonyl and an amidic carbonyl group, along with an amide N-H group, which can be targeted for different chemical modifications. researchgate.net This functional group diversity allows for sequential and selective reactions, enabling the construction of intricate molecular architectures. The fluorophenyl moiety is also of great importance; the inclusion of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. rsc.org The development of synthetic methodologies utilizing fluorinated intermediates like this compound is in high demand for applications in both pharmaceutical and agricultural sciences. rsc.org For instance, related N-aryl-3-oxobutanamides are used as coupling partners with diazonium salts to form hydrazones, which are themselves important scaffolds in medicinal chemistry. researchgate.net
Contributions to Chemical Space Diversification of Heterocyclic Scaffolds
One of the most significant applications of this compound is in the synthesis of diverse heterocyclic compounds. The inherent reactivity of its 1,3-dicarbonyl system makes it an ideal starting material for cyclization reactions to build a variety of ring systems. researchgate.net
Research on analogous 3-oxobutanamides has demonstrated their effectiveness in creating a wide array of nitrogen-containing heterocycles, which are known to possess diverse pharmacological properties. researchgate.net For example, N-(4-hydroxyphenyl)-3-oxobutanamide, a close structural analog, has been utilized as a precursor in the synthesis of pyridines, pyrimidines, and pyrazoles. researchgate.net These transformations are often achieved through condensation reactions with various reagents, showcasing the scaffold's versatility.
The following table summarizes established synthetic routes from 3-oxobutanamide precursors to different heterocyclic systems, illustrating the potential pathways for this compound.
| Precursor | Reagent(s) | Resulting Heterocycle |
| N-(4-hydroxyphenyl)-3-oxobutanamide | Malononitrile or Ethyl Cyanoacetate | Pyridinone derivatives researchgate.net |
| N-(4-hydroxyphenyl)-3-oxobutanamide | Arylidene Cyanothioacetamide | Pyridinthione derivative researchgate.net |
| N-(4-hydroxyphenyl)-3-oxobutanamide | Salicylaldehyde | Pyridinone derivative researchgate.net |
| 3-Oxobutanamide derivative | Phenyl Isocyanate, then Ethyl Chloroacetate | Thiophene derivative researchgate.net |
| 3-Oxobutanamide derivative | Phenyl Isocyanate, then Chloroacetonitrile | Thiazole (B1198619) derivative researchgate.net |
These examples underscore how this compound can act as a foundational template, which, through reactions with different bifunctional reagents, can generate a library of diverse heterocyclic scaffolds for further investigation.
Exploration in Catalytic Systems
The primary role of this compound and its derivatives in chemical reactions is as a substrate or reactant, rather than as a component of a catalytic system itself, such as a ligand. However, the synthesis and subsequent reactions of this compound heavily rely on catalysis. For instance, greener synthetic protocols for related amide bond formations utilize catalytic systems to achieve high efficiency under mild conditions. unibo.it Similarly, the creation of heterocyclic derivatives from butanamide precursors often employs catalysts to drive the reactions, including recyclable magnetic nanocrystals in solvent-free conditions. researchgate.net While the compound itself is not documented as a ligand or catalyst component, the development of catalytic methods to synthesize and functionalize it remains a key area of research.
Potential for Development of Novel Therapeutic Agents beyond Current Applications
The 4-oxobutanamide (B1628950) scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities. Derivatives of this core structure are being actively investigated for their therapeutic potential. nih.gov
Recent studies have focused on designing and synthesizing novel 4-oxobutanamide derivatives as potent antitumor agents. nih.gov In one such study, a series of derivatives were tested against several human cancer cell lines, with some compounds showing significantly higher potency than existing drugs like paclitaxel (B517696). nih.gov
Research Findings on a Novel 4-Oxobutanamide Derivative (DN4) as an Antitumor Agent nih.gov
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| Human Kidney Carcinoma (A498) | DN4 | 1.94 |
| Human Kidney Carcinoma (A498) | Paclitaxel (Control) | 8.81 |
This derivative, compound DN4, not only halted the proliferation of cancer cells but also inhibited their adhesion, invasion, and the formation of new blood vessels (angiogenesis) in preclinical models. nih.gov Furthermore, the core butanamide structure is linked to other therapeutic areas. The related compound N-(4-ethoxyphenyl)-3-oxobutanamide is a known intermediate in the metabolism of the analgesic drug bucetin. nih.gov Other derivatives have been identified as potential HIV integrase inhibitors and have been used as a basis for creating new antibacterial agents. researchgate.netresearchgate.net These findings collectively suggest that this compound is a highly promising starting point for the development of new therapeutic agents targeting cancer, pain, and infectious diseases.
Methodological Innovations in Green Chemistry for Synthesis
In line with the global push for sustainable technology, significant effort is being directed toward developing environmentally friendly methods for chemical synthesis. researchgate.netnih.gov The principles of green chemistry—such as preventing waste, maximizing atom economy, using safer solvents, and improving energy efficiency—are being applied to the synthesis and application of this compound and its derivatives. researchgate.net
Modern approaches focus on minimizing the environmental impact of chemical processes. researchgate.net Innovations include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and performing reactions under solvent-free conditions. researchgate.netnih.gov The use of recyclable catalysts, such as magnetic nanoparticles, is another key strategy that simplifies product purification and reduces chemical waste. researchgate.net
Research into greener peptide coupling reactions, which are analogous to the amide formation in this compound, has identified highly efficient protocols. For example, using the coupling agent T3P® with a suitable base can lead to complete reaction in as little as five minutes at room temperature, representing a significant improvement over traditional methods. unibo.it
Example of a Greener Amide Coupling Protocol Optimization unibo.it
| Entry | Base (Equivalents) | T3P® (Equivalents) | Conversion (5 min) |
|---|---|---|---|
| 1 | DIPEA (1) | 1 | Incomplete |
| 2 | DIPEA (2) | 1.5 | Increased Conversion |
These methodological innovations are crucial for making the synthesis and utilization of valuable intermediates like this compound more sustainable and economically viable on an industrial scale.
Q & A
Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-3-oxobutanamide, and how can its purity be verified?
this compound is synthesized via condensation of 4-fluoroaniline with diketene or acetoacetic acid derivatives under reflux conditions. A reported method achieved 88% yield by refluxing 4-fluoroaniline with ethyl acetoacetate in chloroform, followed by crystallization (chloroform/petroleum ether). Characterization involves IR spectroscopy (key peaks: 3315 cm⁻¹ for NH, 1716/1671 cm⁻¹ for carbonyl groups) and ¹H-NMR (δ 2.29 ppm for CH3, 3.70 ppm for CH2, and aromatic protons at 7.15–7.78 ppm) . Purity can be further confirmed via HPLC or mass spectrometry.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key methods include:
- IR Spectroscopy : Identifies NH and carbonyl stretching frequencies (e.g., 1716 cm⁻¹ for the ketone and 1671 cm⁻¹ for the amide).
- ¹H-NMR : Assigns protons in the methyl, methylene, and aromatic regions.
- X-ray Crystallography : While not directly reported for this compound, analogous N-aryl-3-oxobutanamides (e.g., N-(4-ethoxyphenyl) derivative) were analyzed using orthorhombic crystal systems (space group Pca21) with unit cell parameters (e.g., a = 16.4113 Å, b = 4.9076 Å), providing structural validation .
Q. How does the fluorophenyl substituent influence the compound’s reactivity in basic organic transformations?
The electron-withdrawing fluorine atom increases the electrophilicity of the ketone group, facilitating nucleophilic additions (e.g., enolate formation). For example, oxidation with (diacetoxyiodo)benzene (DIB) converts similar N-aryl-3-oxobutanamides to 2,2-dichloroacetamides, suggesting the fluorophenyl group does not hinder halogenation at the α-carbon .
Advanced Research Questions
Q. What mechanistic insights explain the divergent heterocyclization pathways of N-aryl-3-oxobutanamides under varying conditions?
Ultrasonication vs. stirring alters reaction pathways. For instance, N-(2-methoxyphenyl)-3-oxobutanamide forms dihydro-isoxazolopyridines under stirring but benzoxazocines under ultrasonication. This divergence arises from differences in energy input affecting intermediates (e.g., ytterbium triflate-catalyzed cyclization). Researchers should optimize energy parameters (e.g., frequency, power) to control product selectivity .
Q. How can computational modeling predict the metabolic stability of this compound?
Analogous compounds (e.g., bucetin metabolites) undergo oxidative O-de-ethylation and keto conversion. In silico tools (e.g., CYP450 enzyme docking) can predict metabolic sites. For in vitro validation, liver microsomes or hepatocyte assays monitor phase I metabolites (e.g., hydroxylation at the fluorophenyl ring) .
Q. What strategies mitigate contradictions in reaction yields when scaling up synthesis?
Contradictions often arise from solvent polarity or crystallization kinetics. For example, scaling the synthesis of N-(4-chlorophenyl)-3-oxobutanamide required bromination in acetic acid, where dropwise bromine addition minimized side reactions. Process analytical technology (PAT) tools, like real-time IR monitoring, ensure reproducibility .
Q. How does aryl substitution (e.g., fluorine vs. methoxy) affect biological activity in 3-oxobutanamide derivatives?
Fluorine enhances metabolic stability and binding to targets like GLUT transporters (e.g., Fasentin, a GLUT4 inhibitor with IC50 = 68 µM). Structure-activity relationship (SAR) studies should compare fluorophenyl vs. chlorophenyl analogs in cellular glucose uptake assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
